REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([O:9]C)[CH:5]=[CH:6][C:7]=1[CH3:8].B(Br)(Br)Br>C(Cl)Cl>[F:1][C:2]1[CH:3]=[C:4]([OH:9])[CH:5]=[CH:6][C:7]=1[CH3:8]
|
Name
|
|
Quantity
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1.62 g
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Type
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reactant
|
Smiles
|
FC=1C=C(C=CC1C)OC
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Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
B(Br)(Br)Br
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
-70 °C
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Type
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CUSTOM
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Details
|
The reaction mixture was stirred at −70° C. for 10 min
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
to warm to 0° C.
|
Type
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STIRRING
|
Details
|
stirred at 0° C. for 2 h
|
Duration
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2 h
|
Type
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TEMPERATURE
|
Details
|
to warm to RT
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between H2O and EtOAc
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Type
|
WASH
|
Details
|
The organic phase was washed with H2O
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=CC1C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.1 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 75.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |